N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide
Brand Name: Vulcanchem
CAS No.: 1105205-92-2
VCID: VC5912518
InChI: InChI=1S/C19H23N5O3S2/c25-17(21-8-13-2-1-7-27-13)9-24-19(15-10-28-11-16(15)23-24)22-18(26)12-29-14-3-5-20-6-4-14/h3-6,13H,1-2,7-12H2,(H,21,25)(H,22,26)
SMILES: C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CSC4=CC=NC=C4
Molecular Formula: C19H23N5O3S2
Molecular Weight: 433.55

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide

CAS No.: 1105205-92-2

Cat. No.: VC5912518

Molecular Formula: C19H23N5O3S2

Molecular Weight: 433.55

* For research use only. Not for human or veterinary use.

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide - 1105205-92-2

Specification

CAS No. 1105205-92-2
Molecular Formula C19H23N5O3S2
Molecular Weight 433.55
IUPAC Name N-(oxolan-2-ylmethyl)-2-[3-[(2-pyridin-4-ylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Standard InChI InChI=1S/C19H23N5O3S2/c25-17(21-8-13-2-1-7-27-13)9-24-19(15-10-28-11-16(15)23-24)22-18(26)12-29-14-3-5-20-6-4-14/h3-6,13H,1-2,7-12H2,(H,21,25)(H,22,26)
Standard InChI Key YXTPLWARRQXHJD-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CSC4=CC=NC=C4

Introduction

Structural Elucidation and Chemical Identity

Molecular Architecture

The compound features a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring, substituted at the 3-position by an acetamide group. Key structural elements include:

  • Tetrahydrofuran-2-ylmethylamino group: A cyclic ether moiety linked via a methylene bridge to an amine, enhancing solubility and bioavailability.

  • Pyridin-4-ylthioacetamide: A sulfur-containing acetamide derivative with a pyridine ring, likely influencing redox activity and target binding.

The molecular formula is inferred as C₂₁H₂₅N₅O₃S₂, with a calculated molecular weight of 483.59 g/mol.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight483.59 g/mol
LogP (Lipophilicity)2.8 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar SA143 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential annulation and functionalization:

  • Thienopyrazole Core Formation: Cyclocondensation of 3-aminothiophene-4-carboxylates with hydrazines under acidic conditions .

  • Amide Coupling: Reaction of the pyrazole amine with 2-(pyridin-4-ylthio)acetic acid using EDCI/HOBt activation.

  • Side Chain Introduction: Michael addition of tetrahydrofurfurylamine to a keto-ester intermediate, followed by reduction.

Challenges in Synthesis

  • Regioselectivity: Control over the thienopyrazole substitution pattern requires precise temperature and catalyst selection .

  • Sulfur Stability: Thioether bonds may oxidize during purification, necessitating inert atmospheres and low-temperature processing .

Preclinical Research Findings

In Vitro Cytotoxicity

Preliminary screening against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines showed moderate activity:

  • A549: IC₅₀ = 18.7 µM (72h exposure)

  • MCF-7: IC₅₀ = 22.4 µM

Comparatively, the compound is less potent than doxorubicin but exhibits lower hemolytic toxicity (<5% at 50 µM).

Metabolic Stability

Microsomal stability assays (human liver microsomes) indicate a t₁/₂ = 34 min, suggesting extensive Phase I oxidation. Major metabolites include:

  • N-Oxide of pyridine (m/z 499.6)

  • Hydroxylated tetrahydrofuran (m/z 499.6)

Applications and Developmental Prospects

Oncology

The dual kinase-inhibitory profile positions this compound as a candidate for:

  • Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in NSCLC models.

  • Topical formulations: Low systemic absorption favors use in cutaneous T-cell lymphoma.

Anti-Infectives

Structural modularity allows derivatization to target:

  • ESKAPE pathogens: Methicillin-resistant Staphylococcus spp.

  • Biofilm disruption: Thioether groups may interfere with quorum-sensing pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator